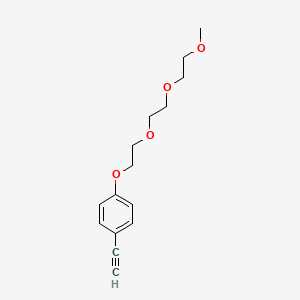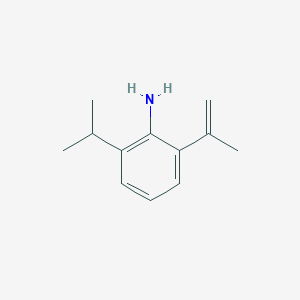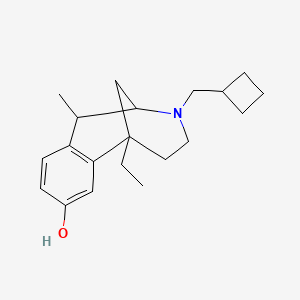
N-isopropyl-4-methoxy-N-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-4-methoxy-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of an isopropyl group, a methoxy group, and a trifluoromethyl group attached to an aniline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-4-methoxy-N-(trifluoromethyl)aniline typically involves multiple steps, including Friedel-Crafts acylation, nitration, and subsequent reduction reactions. One common method involves the initial acylation of aniline derivatives followed by nitration to introduce the nitro group. The nitro group is then reduced to an amine, which is further functionalized to introduce the isopropyl and methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and solvents is also a consideration in industrial settings to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
N-isopropyl-4-methoxy-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxides) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce various amine derivatives
科学的研究の応用
N-isopropyl-4-methoxy-N-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of agrochemicals, dyes, and materials with specialized properties.
作用機序
The mechanism of action of N-isopropyl-4-methoxy-N-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This group also influences the compound’s electronic properties, affecting its reactivity and binding affinity to targets.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)aniline: Shares the trifluoromethyl group but lacks the isopropyl and methoxy groups.
4-Methoxyaniline: Contains the methoxy group but lacks the trifluoromethyl and isopropyl groups.
N-isopropylaniline: Features the isopropyl group but lacks the trifluoromethyl and methoxy groups.
Uniqueness
N-isopropyl-4-methoxy-N-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances stability and lipophilicity, while the methoxy and isopropyl groups influence the compound’s reactivity and solubility. This unique combination makes it valuable for specific applications in research and industry.
特性
分子式 |
C11H14F3NO |
|---|---|
分子量 |
233.23 g/mol |
IUPAC名 |
4-methoxy-N-propan-2-yl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H14F3NO/c1-8(2)15(11(12,13)14)9-4-6-10(16-3)7-5-9/h4-8H,1-3H3 |
InChIキー |
UWOKOBBCADBQCT-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C1=CC=C(C=C1)OC)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


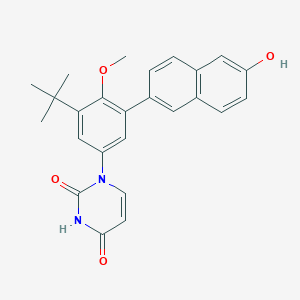
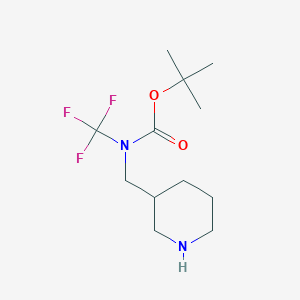
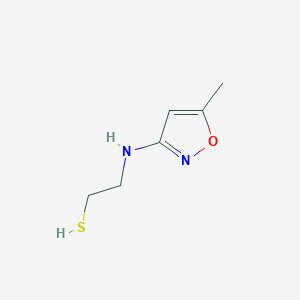
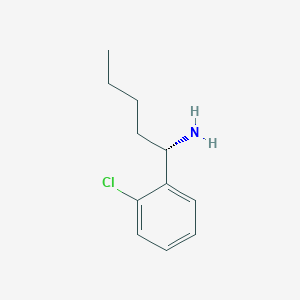
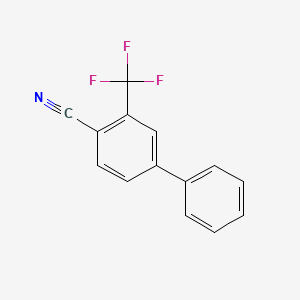

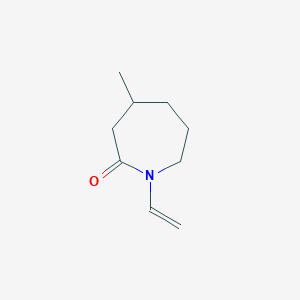
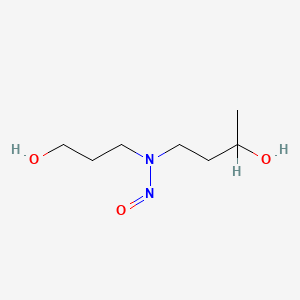
![5H-Pyrimido[4,5-d]azepine](/img/structure/B13964865.png)
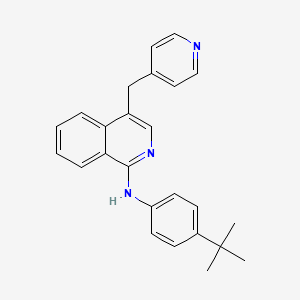
![2(1H)-Pyridinone, 5-[4-[(dimethylamino)methyl]-3,5-dimethoxyphenyl]-1,3,4-trimethyl-](/img/structure/B13964878.png)
